molecular formula C21H22N2O5 B2439083 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide CAS No. 1421450-73-8

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide

Katalognummer: B2439083
CAS-Nummer: 1421450-73-8
Molekulargewicht: 382.416
InChI-Schlüssel: CIJVWRIEJBYJMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a synthetic compound characterized by its unique structural features that include a dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₁₉N₃O₄
Molecular Weight 341.36 g/mol
CAS Number 899982-50-4

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The oxalamide group suggests potential interactions with various enzymes. Preliminary studies have indicated that this compound may inhibit enzymes related to cancer cell proliferation and survival.
  • Receptor Binding : Similar compounds containing the dihydrobenzo[b][1,4]dioxin moiety have shown significant binding affinities at serotonin receptors (5-HT1A) and transporters. This suggests that the compound may exhibit antidepressant-like effects through modulation of serotonergic pathways .
  • Induction of Apoptosis : Initial research indicates that the compound may trigger programmed cell death in cancer cells, potentially through mitochondrial pathways or by activating caspases.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound:

Antiproliferative Activity

Research has shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast (MCF7), Colon (HT29), and Lung (A549).
  • Results : Compounds demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth.

Neuropharmacological Effects

In vivo studies using animal models have suggested that derivatives of this oxalamide can produce significant antidepressant-like effects:

  • Behavioral Tests : Tail suspension and forced swim tests indicated reduced immobility times in treated groups compared to controls.

Case Study 1: Anticancer Activity

In a study examining a related compound with a similar oxalamide structure:

  • Objective : To assess the anticancer properties against human breast carcinoma cells.
  • Findings : The compound exhibited a dose-dependent decrease in cell viability and induced apoptosis as confirmed by flow cytometry.

Case Study 2: Neuropharmacological Assessment

Another study focused on the antidepressant-like effects:

  • Objective : To evaluate behavioral changes in mice after administration of the compound.
  • Findings : Mice treated with the compound showed significant reductions in depressive-like behaviors compared to untreated controls.

Eigenschaften

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-19(20(25)23-16-5-6-17-18(11-16)28-10-9-27-17)22-13-21(26)8-7-14-3-1-2-4-15(14)12-21/h1-6,11,26H,7-10,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJVWRIEJBYJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.